4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride
Overview
Description
“4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound used in scientific research for its diverse applications. It is a biochemical for proteomics research . The molecular formula is C12H22N2O2 .
Molecular Structure Analysis
The IUPAC name for this compound is "tert-butyl (3aR,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate" . The average mass of the compound is 226.315 Da, and the monoisotopic mass is 226.168121 Da .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s important to note that the compound’s unique structure and properties make it an essential tool in various fields like pharmaceuticals, material science, and organic synthesis.Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H22N2O2 . The average mass is 226.315 Da, and the monoisotopic mass is 226.168121 Da . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Asymmetric Synthesis in Organic Chemistry
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride is used in asymmetric synthesis, particularly in the creation of fused bicyclic alpha-amino acids with a hexahydro-cyclopenta[c]pyridine skeleton. This process involves selective allylation and Pauson-Khand cycloaddition, leading to products with high enantio- and diastereoselectivity (Günter & Gais, 2003).
Synthesis of Pyrrole-3-carboxylic Acid Derivatives
The compound is integral in the continuous flow synthesis of pyrrole-3-carboxylic acids, a process that utilizes tert-butyl acetoacetates, amines, and bromoketones. This method facilitates the efficient and streamlined production of pyrrole-3-carboxamides, including CB1 inverse agonists (Herath & Cosford, 2010).
Development of Functionalized Amino Acid Esters
The chemical is also used in a novel one-pot strategy for synthesizing highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This method, which involves multiple transformations, yields products with three contiguous stereocenters and is performed under metal-free conditions (Meninno et al., 2021).
Activation of Carboxylic Acids in Synthesis
Activation of carboxylic acids through dialkyl pyrocarbonates, including di-tert.-butyl pyrocarbonate, is another application. This process is used for synthesizing symmetric anhydrides and esters of N-protected amino acids, providing a versatile method for ester formation (Pozdnev, 2009).
properties
IUPAC Name |
tert-butyl 4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14;/h8-10H,4-7,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAUVMTYIKHFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride | |
CAS RN |
1965308-86-4 | |
Record name | tert-butyl 4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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